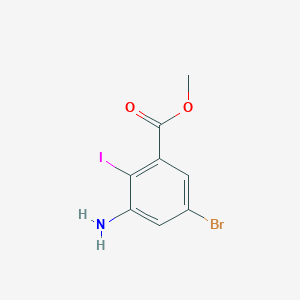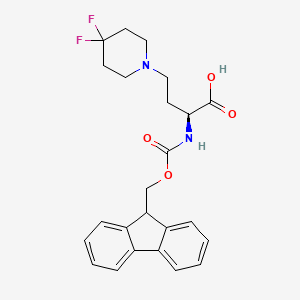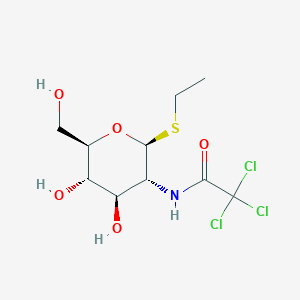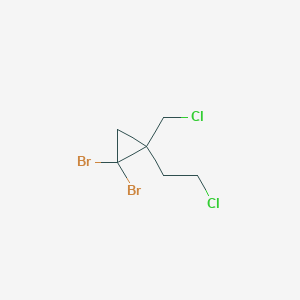
1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane is an organohalogen compound characterized by the presence of bromine and chlorine atoms attached to a cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane typically involves the halogenation of cyclopropane derivatives. A common method might include the reaction of cyclopropane with bromine and chlorine under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of such compounds often involves large-scale halogenation reactions using specialized equipment to handle the reactive and potentially hazardous halogen gases. The process may include steps for purification and isolation of the desired product to ensure it meets industrial standards.
化学反应分析
Types of Reactions
1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: Where halogen atoms are replaced by other functional groups.
Reduction Reactions: Where the compound is reduced to form less halogenated derivatives.
Oxidation Reactions: Where the compound is oxidized to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce halogen atoms.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions might yield compounds with different halogen atoms, while reduction reactions could produce less halogenated cyclopropane derivatives.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, potentially as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceuticals.
Industry: Utilized in the production of specialized materials or chemicals.
作用机制
The mechanism by which 1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms can influence its reactivity and interaction with enzymes, receptors, or other biomolecules. The pathways involved may include halogen bonding, covalent modification, or disruption of normal cellular processes.
相似化合物的比较
Similar Compounds
- 1,1-Dibromo-2-(2-chloroethyl)cyclopropane
- 1,1-Dibromo-2-(chloromethyl)cyclopropane
- 1,1-Dichloro-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane
Uniqueness
1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane is unique due to the specific arrangement of bromine and chlorine atoms on the cyclopropane ring. This unique structure can result in distinct chemical properties and reactivity compared to similar compounds.
属性
分子式 |
C6H8Br2Cl2 |
|---|---|
分子量 |
310.84 g/mol |
IUPAC 名称 |
1,1-dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane |
InChI |
InChI=1S/C6H8Br2Cl2/c7-6(8)3-5(6,4-10)1-2-9/h1-4H2 |
InChI 键 |
IXJXEVWZJBEOGU-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(Br)Br)(CCCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)

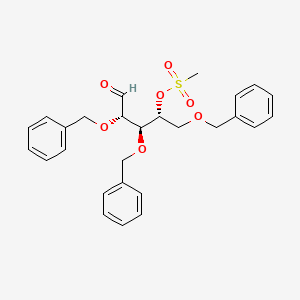

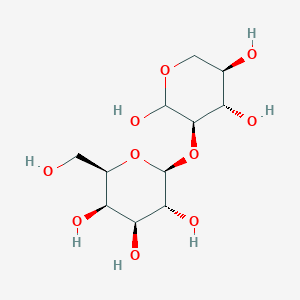
![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)

![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)

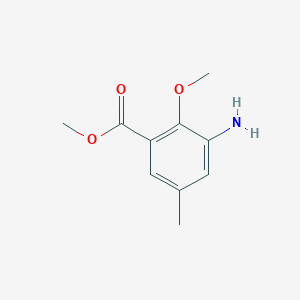
![(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one](/img/structure/B12840873.png)
